molecular formula C10H17NO B14502497 N-(Bicyclo[2.2.2]octan-1-yl)acetamide CAS No. 63707-73-3

N-(Bicyclo[2.2.2]octan-1-yl)acetamide

Cat. No.: B14502497
CAS No.: 63707-73-3
M. Wt: 167.25 g/mol
InChI Key: MEEOLMHINJCFCJ-UHFFFAOYSA-N
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Description

N-(Bicyclo[2.2.2]octan-1-yl)acetamide is a chemical compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and strain-free system. The bicyclo[2.2.2]octane motif is found in various natural products and synthetic compounds, making it a significant structure in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bicyclo[2.2.2]octan-1-yl)acetamide typically involves the reaction of bicyclo[2.2.2]octan-1-amine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(Bicyclo[2.2.2]octan-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Bicyclo[2.2.2]octan-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(Bicyclo[2.2.2]octan-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclo[2.2.2]octane structure provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octane: The parent hydrocarbon structure.

    Bicyclo[2.2.2]octan-1-amine: The amine derivative.

    Bicyclo[2.2.2]octan-1-ol: The alcohol derivative.

Uniqueness

N-(Bicyclo[2.2.2]octan-1-yl)acetamide is unique due to its acetamide functional group, which imparts distinct chemical and biological properties. The rigid bicyclic structure enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

N-(1-bicyclo[2.2.2]octanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-8(12)11-10-5-2-9(3-6-10)4-7-10/h9H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEOLMHINJCFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC12CCC(CC1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80795124
Record name N-(Bicyclo[2.2.2]octan-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80795124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63707-73-3
Record name N-(Bicyclo[2.2.2]octan-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80795124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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